2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Overview
Description
2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a diazaspiro ring system, a dimethoxyphenyl group, and a phenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazaspiro ring system, introduction of the dimethoxyphenyl group, and subsequent attachment of the phenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazaspiro ring or the phenylacetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the diazaspiro system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene
- N-(3,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, 2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[45]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
2-[[2-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-19-13-17(14-20(15-19)30-2)22-23(27-24(26-22)11-7-4-8-12-24)31-16-21(28)25-18-9-5-3-6-10-18/h3,5-6,9-10,13-15H,4,7-8,11-12,16H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZBALIJDZFCAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.